AZD9574 is classified as an experimental drug under investigation for its therapeutic potential in oncology. It is part of a broader category of drugs known as PARP inhibitors, which are designed to exploit the vulnerabilities in cancer cells that arise from defects in DNA repair mechanisms. The compound is currently undergoing clinical trials to evaluate its safety, efficacy, and pharmacological properties in patients with advanced solid tumors.
The synthesis of AZD9574 has been documented through various methods that focus on optimizing yield and purity. The synthesis typically involves several key steps:
AZD9574 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity:
AZD9574 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The mechanism by which AZD9574 exerts its therapeutic effects involves several critical processes:
AZD9574 possesses distinct physical and chemical properties that influence its behavior as a drug:
AZD9574 is primarily being investigated for its applications in oncology:
AZD-9574 achieves exceptional selectivity for poly(ADP-ribose) polymerase 1 through precision interactions within the enzyme’s catalytic domain. X-ray crystallography (PDB ID: 9ETQ) reveals that the compound’s fluorinated pyridine carboxamide group forms a critical hydrogen bond with the backbone amide of Glyine 863 in poly(ADP-ribose) polymerase 1, while its methylpiperazine moiety engages in water-mediated hydrogen bonding with Serine 904 and π-stacking with Tyrosine 907. These interactions are geometrically incompatible with the catalytic domains of other poly(ADP-ribose) polymerase family members due to steric hindrance and alternative residue positioning [8] [10].
A key structural differentiator is the distinct hydrophobic pocket adjacent to the nicotinamide-binding site in poly(ADP-ribose) polymerase 1. AZD-9574 exploits this feature via its ethylnaphthyridinone group, which occupies this cavity with van der Waals contacts that are sterically precluded in poly(ADP-ribose) polymerase 2 due to bulkier residues (e.g., substitution of poly(ADP-ribose) polymerase 1 Valine 762 with poly(ADP-ribose) polymerase 2 isoleucine). Molecular dynamics simulations confirm that this residue difference creates a 1.5 Å reduction in cavity volume in poly(ADP-ribose) polymerase 2, sufficient to disrupt optimal ligand binding [8].
The selectivity is further amplified by AZD-9574’s interaction with the poly(ADP-ribose) polymerase 1–histone poly(ADP-ribosylation) factor 1 complex. Histone poly(ADP-ribosylation) factor 1 binding repositions Phe280 to engage in π-stacking with AZD-9574’s aromatic system, an interaction absent in non-poly(ADP-ribose) polymerase 1 isoforms. This cooperative binding enhances AZD-9574’s affinity for poly(ADP-ribose) polymerase 1 by approximately 3-fold compared to poly(ADP-ribose) polymerase 1 alone, contributing significantly to functional selectivity in cellular contexts [6].
Table 1: Key Protein-Ligand Interactions Governing AZD-9574 Selectivity
Poly(ADP-ribose) Polymerase 1 Residue | Interaction Type | AZD-9574 Motif |
---|---|---|
Glycine 863 | Hydrogen bond | Pyridine carboxamide |
Tyrosine 907 | π-Stacking | Methylpiperazine |
Serine 904 | Water-mediated H-bond | Methylpiperazine |
Valine 762 | Van der Waals | Ethylnaphthyridinone |
Histone poly(ADP-ribosylation) factor 1 Phenylalanine 280 | π-Stacking | Bicyclic core |
AZD-9574 exhibits unprecedented selectivity among the poly(ADP-ribose) polymerase superfamily, demonstrating >8,000-fold selectivity for poly(ADP-ribose) polymerase 1 over poly(ADP-ribose) polymerase 2, poly(ADP-ribose) polymerase 3, poly(ADP-ribose) polymerase 5a (tankyrase 1), and poly(ADP-ribose) polymerase 6 in enzymatic assays. This specificity is quantified through half-maximal inhibitory concentration values, where AZD-9574 inhibits poly(ADP-ribose) polymerase 1 with values ranging between 0.3–2 nM across diverse cell lines, while requiring concentrations exceeding 40 μM to inhibit poly(ADP-ribose) polymerase 2 under identical conditions [1] [3] [9].
The molecular basis for this differential inhibition lies in evolutionary variations within the NAD⁺-binding cleft. While poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 share approximately 70% catalytic domain homology, the residues lining their adenosine ribose-binding subpockets differ significantly. AZD-9574’s extended fluorophenyl group exploits a subpocket unique to poly(ADP-ribose) polymerase 1 formed by Leucine 769 and Aspartic acid 770, whereas poly(ADP-ribose) polymerase 2 contains methionine and glutamic acid at these positions, creating charge repulsion and steric incompatibility [3] [10].
This biochemical selectivity translates to cellular specificity. In isogenic DLD1 cell models, AZD-9574 potently inhibits proliferation in BRCA2-deficient cells (half-maximal inhibitory concentration = 1.38 nM) but exhibits negligible cytotoxicity in BRCA2-wild-type cells (half-maximal inhibitory concentration >40 μM). This differential activity mirrors the pattern observed with first-generation poly(ADP-ribose) polymerase inhibitors but with reduced off-target effects on non-poly(ADP-ribose) polymerase 1 enzymes, potentially minimizing hematological toxicities associated with poly(ADP-ribose) polymerase 2 inhibition [1] [9].
Table 2: Selectivity Profile of AZD-9574 Across Poly(ADP-ribose) Polymerase Enzymes
Enzyme | Catalytic Function | AZD-9574 Half-maximal Inhibitory Concentration (nM) | Selectivity Ratio vs. poly(ADP-ribose) Polymerase 1 |
---|---|---|---|
Poly(ADP-ribose) polymerase 1 | Poly(ADP-ribose) synthesis | 0.3 - 2.0 | 1.0 (reference) |
Poly(ADP-ribose) polymerase 2 | Poly(ADP-ribose) synthesis | >40,000 | >20,000 |
Poly(ADP-ribose) polymerase 3 | Mono(ADP-ribose) transfer | >40,000 | >20,000 |
Poly(ADP-ribose) polymerase 5a | Poly(ADP-ribose) synthesis | >40,000 | >20,000 |
Poly(ADP-ribose) polymerase 6 | Mono(ADP-ribose) transfer | >40,000 | >20,000 |
AZD-9574 potentiates cytotoxic effects primarily through enhanced stabilization of poly(ADP-ribose) polymerase 1-DNA complexes at single-strand breaks, a mechanism distinct from catalytic inhibition alone. Fluorescence polarization assays demonstrate that AZD-9574 exhibits biphasic binding kinetics to poly(ADP-ribose) polymerase 1, with rapid initial association (kₒₙ = 2.8 μM⁻¹s⁻¹) followed by slow dissociation (half-life >22 hours) when complexed with histone poly(ADP-ribosylation) factor 1. This prolonged residence time exceeds that of earlier inhibitors like olaparib (half-life ~7 hours) and approaches talazoparib (half-life ~26 hours) [6] [10].
The presence of histone poly(ADP-ribosylation) factor 1 significantly modifies AZD-9574’s trapping kinetics. Histone poly(ADP-ribosylation) factor 1 binding induces conformational changes in the poly(ADP-ribose) polymerase 1 catalytic domain that strengthen inhibitor binding through additional π-stacking interactions. Consequently, AZD-9574’s dissociation constant (Kd) for the poly(ADP-ribose) polymerase 1–histone poly(ADP-ribosylation) factor 1–DNA ternary complex is approximately 3-fold lower than for poly(ADP-ribose) polymerase 1–DNA alone (0.07 nM versus 0.22 nM). This enhanced stabilization directly correlates with increased trapping efficiency in cellular assays [6].
Trapped complexes exhibit remarkable persistence, with single-molecule imaging studies showing AZD-9574–poly(ADP-ribose) polymerase 1 complexes remain stably bound to DNA lesions for >8 hours. This exceeds the residence time required for replication fork collisions (typically occurring within 2–4 hours post-DNA damage), explaining the compound’s potent synthetic lethality in homologous recombination repair-deficient models. The slow off-rate directly contributes to cytotoxic potency, as evidenced by strong correlation (R² = 0.92) between complex half-life and cell growth inhibition across multiple poly(ADP-ribose) polymerase inhibitors [1] [4] [6].
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: